BRD4770 is a small-molecule compound classified as a histone methyltransferase inhibitor. Specifically, it demonstrates inhibitory activity against G9a (also known as euchromatic histone-lysine N-methyltransferase 2, EHMT2) and its closely related homolog GLP (also known as euchromatic histone-lysine N-methyltransferase 1, EHMT1). [] G9a and GLP are primarily recognized for catalyzing the di-methylation of lysine 9 on histone H3 (H3K9me2), a post-translational modification associated with transcriptional repression. [] Due to its ability to inhibit these enzymes, BRD4770 serves as a valuable tool in scientific research to investigate the role of G9a and GLP in various biological processes, including gene expression, cell proliferation, differentiation, and disease pathogenesis. [, , , ]
BRD4770 acts as a S-adenosylmethionine (SAM) mimetic and competitively inhibits the activity of G9a and GLP. [, ] By blocking these histone methyltransferases, BRD4770 prevents the addition of methyl groups to lysine 9 of histone H3. [] This inhibition leads to a decrease in the levels of di- and trimethylated H3K9 (H3K9me2/3), which are associated with gene silencing. [, ] The reduction of these repressive histone marks can result in the re-expression of previously silenced genes, impacting various cellular processes. [, ] While primarily recognized for its influence on histone methylation, some studies suggest BRD4770 might also affect other epigenetic regulators, such as the PRC2/EZH2 complex, influencing the broader epigenetic landscape. []
Investigating Cancer Cell Growth and Proliferation: Numerous studies have utilized BRD4770 to explore the role of G9a in different cancer types. In pancreatic cancer, BRD4770 demonstrated the ability to inhibit cell growth, induce senescence, and synergistically enhance the effects of other chemotherapeutic agents. [, , ] Similar anti-proliferative effects were observed in esophageal adenocarcinoma, where BRD4770 treatment led to growth inhibition through increased senescence and autophagy. []
Elucidating the Role of G9a in the Fanconi Anemia Pathway: Research has revealed that BRD4770 can activate the Fanconi anemia (FA) pathway, a DNA repair pathway often dysregulated in cancer. This activation, potentially mediated through PRC2/EZH2 inhibition, highlights the interconnectedness of epigenetic modifications and DNA repair mechanisms. []
Understanding the Impact of G9a on Gene Expression: Studies in parathyroid adenoma revealed that BRD4770 treatment could reduce H3K9me3 levels. [] This finding, coupled with the observation of GCM2 gene silencing associated with promoter hypermethylation and increased H3K9me3, suggests a role for G9a in regulating gene expression within this disease context.
Exploring Epigenetic Regulation in Microbial Systems: BRD4770 has also been employed to investigate epigenetic modulation in fungi. Treatment of the endophytic fungus Diaporthe longicolla with BRD4770 resulted in altered metabolic profiles and increased production of bioactive compounds, suggesting a potential for BRD4770 in modulating microbial secondary metabolism. []
Investigating vascular smooth muscle cell proliferation and aortic dissection: BRD4770 has been studied for its potential role in inhibiting vascular smooth muscle cell proliferation and protecting against aortic dissection, suggesting its possible application in cardiovascular research. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9